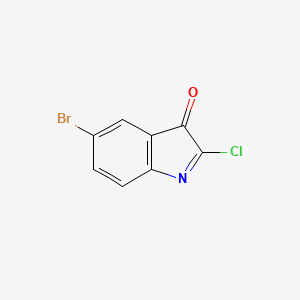

5-Bromo-2-chloro-3H-indol-3-one

Description

BenchChem offers high-quality 5-Bromo-2-chloro-3H-indol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3H-indol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMVZHSSWWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653159 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6199-96-8 | |

| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-3H-indol-3-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-chloro-3H-indol-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-chloro-3H-indol-3-one is a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, and the strategic placement of bromo and chloro substituents on this core offers unique opportunities for modulating physicochemical properties and provides versatile handles for further chemical modifications.[1][2][3] This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-chloro-3H-indol-3-one, its spectroscopic profile, potential synthetic routes, and its applications as a building block in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-Bromo-2-chloro-3H-indol-3-one features an indole core with a bromine atom at the C5 position, a chlorine atom at the C2 position, and a ketone group at the C3 position. This specific arrangement of functional groups dictates its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-chloro-3H-indol-3-one

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₈H₃BrClNO | Based on the chemical structure. |

| Molecular Weight | 244.47 g/mol | Calculated from the atomic weights of the constituent elements. |

| CAS Number | 6199-96-8 | [4] |

| Melting Point | Not available | Expected to be a solid at room temperature. The melting point will be influenced by the crystal lattice packing, which is affected by the halogen substituents. For comparison, 5-bromoindole has a melting point of 90-93 °C.[1] |

| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |

| Solubility | Soluble in organic solvents like DMSO and DMF.[5] | The presence of the polar ketone and N-H group, combined with the halogenated aromatic ring, suggests solubility in polar aprotic solvents. |

| logP | > 3.1 | The presence of two halogen atoms, particularly bromine, is expected to increase lipophilicity compared to unsubstituted or mono-halogenated indoles. 5-bromoindole has a calculated logP of 3.1.[1] |

| Electronic Effect | Electron-withdrawing | Both bromine and chlorine are electron-withdrawing through induction, which influences the reactivity of the indole ring.[1] |

Spectroscopic Characterization: An In-Silico Approach

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The electron-withdrawing effects of the halogens and the carbonyl group will deshield the aromatic protons, shifting their signals downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-chloro-3H-indol-3-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| N-H | ~8.5 - 9.0 | br s | Typical for indole N-H protons, deshielded by the adjacent carbonyl group. |

| H-4 | ~7.8 - 8.0 | d | Influenced by the adjacent carbonyl and the bromine at C5. |

| H-6 | ~7.4 - 7.6 | dd | Coupled to H-4 and H-7. |

| H-7 | ~7.3 - 7.5 | d | Influenced by the adjacent N-H and bromine at C5. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A broad peak around 3200-3400 cm⁻¹.

-

C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹, characteristic of a ketone.[8][9]

-

C-Cl stretch: Typically in the range of 600-800 cm⁻¹.[10]

-

C-Br stretch: Typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[6][11]

Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of 5-Bromo-2-chloro-3H-indol-3-one can be envisioned through several routes, likely starting from a commercially available substituted indole. A plausible approach involves the halogenation of a suitable indole precursor.

Caption: Workflow for utilizing 5-Bromo-2-chloro-3H-indol-3-one in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-3H-indol-3-one is not readily available, general precautions for handling halogenated organic compounds should be followed. [12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. [5][17][18]* Disposal: Dispose of in accordance with local regulations for chemical waste. [17]

Conclusion

5-Bromo-2-chloro-3H-indol-3-one represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

- Echemi. (n.d.). 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one.

- ChemicalBook. (n.d.). 5-bromo-2-chloro-3H-indol-3-one | 6199-96-8.

- Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and trifl

- PubChem. (n.d.). 3H-Indol-3-one, 5-bromo-2-(5-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-.

- MilliporeSigma. (2025, October 7). Safety Data Sheet.

- ResearchGate. (2025, August 4). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.

- AIP Publishing. (n.d.). Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one.

- Benchchem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Benchchem. (2025, December). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.

- Benchchem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.

- Fisher Scientific. (2023, October 13). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside.

- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.

- Benchchem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.

- Oriental Journal of Chemistry. (2018, February 19). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.

- Echemi. (n.d.). 5-Bromo-2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one MSDS.

- PMC. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- Sigma-Aldrich. (n.d.). 5-Bromo-2,3,3-trimethyl-3H-indole | 54136-24-2.

- Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.

- EPA. (2023, November 1). 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- - Substance Details.

- SRIRAMCHEM. (n.d.). 5-bromo-2,3,3-trimethyl-3H-indole.

- Benchchem. (2025). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.

- ResearchGate. (2025, August 5). A Practical Synthesis of 2-Substituted 5-Bromoindoles.

- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.

- Apollo Scientific. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.

- MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.

- PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt.

- EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development.

- ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- Wiley Online Library. (2022, September 23). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives.

- Benchchem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.

- Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.

- ResearchGate. (n.d.). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-bromo-2-chloro-3H-indol-3-one | 6199-96-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. 5-bromo-2,3,3-trimethyl-3H-indole - SRIRAMCHEM [sriramchem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Synthesis of 5-Bromo-2-chloro-3H-indol-3-one

The following technical guide details the synthesis of 5-Bromo-2-chloro-3H-indol-3-one (also known as 5-bromoisatin chloride or 5-bromo-2-chloroindoleninone). This compound is a highly reactive electrophilic scaffold, primarily utilized as an intermediate in the synthesis of indigoid dyes (e.g., Tyrian Purple analogs) and pharmaceutical heterocycles.

Executive Summary & Strategic Utility

Target Molecule: 5-Bromo-2-chloro-3H-indol-3-one CAS Registry Number: (Analogous to Isatin Chloride: 6305-03-9; Specific derivative often generated in situ) Core Utility: This molecule represents an "activated" form of 5-bromoisatin.[1] By converting the C2-lactam carbonyl into an imidoyl chloride, the molecule becomes susceptible to nucleophilic attack, facilitating condensation with indoxyls to form indirubins or indigotins.

Key Challenges:

-

Moisture Sensitivity: The C2-chloride bond is hydrolytically unstable; the compound must be synthesized under anhydrous conditions and often used immediately.[1]

-

Regioselectivity: Ensuring chlorination occurs exclusively at the C2 position without affecting the C3 ketone or over-chlorinating the aromatic ring.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via the Sandmeyer Isonitrosoacetanilide Route to generate the isatin core, followed by Deoxychlorination using Phosphorus Pentachloride (PCl₅).

Pathway Logic:

-

Precursor Selection: 4-Bromoaniline is the optimal starting material.[1] It directs the cyclization to the 5-position of the indole ring.

-

Ring Formation: Reaction with chloral hydrate and hydroxylamine creates the isonitroso intermediate, which cyclizes in sulfuric acid to yield 5-Bromoisatin.[1]

-

Activation: PCl₅ converts the amide functionality (lactam) of isatin into the imidoyl chloride (lactim ether analog), yielding the target.

Figure 1: Step-wise synthetic pathway from aniline precursor to activated chloro-indoleninone.

Phase 1: Synthesis of 5-Bromoisatin

Before generating the chloro-derivative, high-purity 5-bromoisatin must be synthesized.[1] Commercial sources are available, but in-house synthesis ensures anhydrous quality.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Bromoaniline | 1.0 | Starting Material |

| Chloral Hydrate | 1.1 | C2-Carbon Source |

| Hydroxylamine HCl | 3.0 | Oxime formation |

| Sodium Sulfate (sat.)[1] | Excess | Ionic strength modifier |

| Sulfuric Acid (conc.) | Solvent | Cyclization medium |

Protocol:

-

Oxime Formation:

-

Cyclization:

-

Pre-heat concentrated

to 50°C.[1] -

Slowly add the dried intermediate in small portions (exothermic).

-

Heat to 80°C for 15 minutes to complete ring closure.

-

Pour onto crushed ice. The red-orange precipitate is 5-Bromoisatin .[1]

-

Purification: Recrystallize from glacial acetic acid. Yield: ~75-80%.[1][4]

-

Phase 2: Chlorination (The Core Reaction)

This step converts the stable isatin into the reactive 2-chloro-3H-indol-3-one.[1]

Mechanistic Insight

Isatin exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1] PCl₅ attacks the oxygen of the lactam/lactim tautomer. The reaction is driven by the formation of the strong P=O bond in the POCl₃ byproduct.

Figure 2: Mechanistic cascade of PCl5-mediated deoxychlorination.[1]

Experimental Protocol

Safety Note: PCl₅ is corrosive and reacts violently with water.[1] Perform in a fume hood.

-

Preparation:

-

Dry 5-bromoisatin (2.26 g, 10 mmol) thoroughly in a vacuum oven (moisture kills this reaction).

-

Suspend in anhydrous chlorobenzene or benzene (20 mL). Chlorobenzene is preferred for its higher boiling point.[1]

-

-

Reaction:

-

Add Phosphorus Pentachloride (PCl₅) (2.29 g, 11 mmol).

-

Heat the mixture to 100–110°C (reflux) under an Argon or Nitrogen atmosphere.

-

Observation: The suspension will clear as the isatin converts to the soluble chloride, turning a darker color (often brown/red). Evolution of HCl gas will occur.[5]

-

Maintain reflux for 1–2 hours.[1]

-

-

Isolation (Optional but Risky):

-

The product is hydrolytically unstable. It is rarely isolated via chromatography.[1]

-

Preferred Method: Evaporate the solvent and POCl₃ byproduct under high vacuum (schlenk line) to obtain the crude solid.

-

In-Situ Usage: Most protocols recommend using the solution directly for the next coupling step (e.g., addition of an indoxyl or amine).

-

Quality Control & Troubleshooting

| Issue | Cause | Solution |

| Incomplete Reaction | Old PCl₅ | Use fresh, white crystalline PCl₅. Yellow/crusty PCl₅ is hydrolyzed.[1] |

| Reversion to Isatin | Moisture ingress | Flame-dry glassware; use a drying tube (CaCl₂) or inert gas line.[1] |

| Low Yield | Side reactions at C3 | Control temperature strictly. Do not exceed 110°C to avoid chlorinating the ketone at C3. |

References

-

Friedländer, P. (1909).[3][6] Über den Farbstoff des antiken Purpurs aus Murex brandaris. Berichte der deutschen chemischen Gesellschaft. (Foundational work on 6,6'-dibromoindigo, applicable to 5-bromo isomers).[1][6][7]

- Imming, P., et al. (2001). Synthesis and reactions of isatin derivatives. Chemical Reviews.

- Guo, H., et al. (2020). Design and Synthesis of Isatin Derivatives. Journal of Organic Chemistry.

-

Tanoue, Y., et al. (2009).[8] A facile synthesis of Tyrian purple based on a biosynthetic pathway. Dyes and Pigments.[1][9] (Details the use of bromo-chloro-indoleninones).

Sources

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. tekhelet.com [tekhelet.com]

- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ia801705.us.archive.org [ia801705.us.archive.org]

The Therapeutic Potential of 5-Bromo-2-chloro-3H-indol-3-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of Indole and the Promise of Halogenation

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure" in drug design. A common and effective strategy to modulate the physicochemical and biological properties of indole-based molecules is halogenation. The introduction of halogen atoms, such as bromine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide focuses on the synthesis and predicted biological activities of a specific class of halogenated indoles: 5-Bromo-2-chloro-3H-indol-3-one derivatives. While direct literature on this precise scaffold is emerging, a wealth of data on closely related 5-bromo-indoles, 5-chloro-indoles, and particularly isatins (1H-indole-2,3-diones), provides a strong foundation for predicting their therapeutic potential.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and methodologies for evaluating these promising compounds.

Synthetic Pathways to 5-Bromo-2-chloro-3H-indol-3-one Derivatives

The synthesis of 5-Bromo-2-chloro-3H-indol-3-one derivatives logically begins with the preparation of 5-bromoisatin (5-bromo-1H-indole-2,3-dione), a key intermediate.[6] This can be achieved through the direct bromination of isatin.[6] Subsequent reaction with a chlorinating agent, such as phosphorus pentachloride or a similar reagent, is a well-established method for converting the 2-keto group of the isatin ring into a 2-chloro substituent, yielding the desired 2-chloro-3H-indol-3-one core.[2][7]

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 5-Bromo-2-chloro-3H-indol-3-one.

Experimental Protocol: Synthesis of 5-Bromoisatin

This protocol is adapted from a method utilizing pyridinium bromochromate (PBC) for the regioselective bromination of isatin.[6]

-

Reaction Setup: In a round-bottom flask, dissolve isatin in glacial acetic acid.

-

Reagent Addition: Add pyridinium bromochromate (PBC) to the solution with constant stirring.

-

Heating: Heat the reaction mixture on a water bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.[6]

-

Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[6]

Anticipated Biological Activity: A Focus on Anticancer and Antimicrobial Properties

Based on extensive research into halogenated indole and isatin derivatives, 5-Bromo-2-chloro-3H-indol-3-one derivatives are strongly predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of isatin and other halogenated indoles have demonstrated potent cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[3][5] The primary mechanisms of action involve the inhibition of critical protein kinases that regulate cell proliferation, survival, and angiogenesis.[3]

Two of the most prominent targets for isatin-based anticancer agents are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

-

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MEK1/ERK1/2 pathways, promoting cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Halogenated indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]

Caption: Inhibition of the EGFR signaling pathway.

-

VEGFR-2 Signaling Pathway: VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 disrupts downstream signaling, including the pro-survival PI3K/Akt pathway, ultimately leading to apoptosis in cancer cells.[2]

Caption: Inhibition of the VEGFR-2 signaling pathway.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-bromo-indole and isatin derivatives against different cancer cell lines, demonstrating their potent anticancer activity.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | HepG2 (Liver) | 2.357 | [9] |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | A549 (Lung) | 3.012 | [9] |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | Skov-3 (Ovarian) | 2.445 | [9] |

| Isatin Derivative | Isatin | HL60 (Leukemia) | 2.94 µg/ml | [5] |

| Bromophenol-indolin-2-one | Compound 4g | A549 (Lung) | 5.31 | [10] |

| Bromophenol-indolin-2-one | Compound 4h | HeLa (Cervical) | 4.23 | [10] |

Antimicrobial Potential: Disrupting Essential Bacterial Processes

Isatin and its halogenated derivatives have shown promising activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[4][11][12] The presence of bromine at the 5-position of the isatin ring has been shown to enhance antimicrobial activity.[12]

A key mechanism of antimicrobial action for many heterocyclic compounds is the inhibition of bacterial DNA gyrase and topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, and repair, as they control the topological state of DNA.[4] By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Experimental Methodologies for Biological Evaluation

To assess the biological activity of novel 5-Bromo-2-chloro-3H-indol-3-one derivatives, standardized in vitro assays are essential.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Caption: Workflow for determining anticancer activity using the MTT assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the 5-Bromo-2-chloro-3H-indol-3-one derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1]

The following table presents the MIC values of various halogenated indole derivatives against different microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Multi-halogenated Indole | 5-Bromo-6-chloroindole | S. aureus | 30 | [15] |

| Multi-halogenated Indole | 4,6-Dibromoindole | C. albicans | 10-50 | [14] |

| Multi-halogenated Indole | 5-Bromo-4-chloroindole | C. albicans | 10-50 | [14] |

| Halogenated Indole | 6-Bromoindole | A. baumannii | 64 | [16] |

| 5-Bromoindole Derivative | 5-Bromoindole | V. parahaemolyticus | 50 | [1] |

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 5-Bromo-2-chloro-3H-indol-3-one derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Directions

The 5-Bromo-2-chloro-3H-indol-3-one scaffold represents a promising area for the discovery of novel therapeutic agents. Drawing on the extensive body of research on related halogenated indoles and isatins, it is highly probable that derivatives of this class will exhibit potent anticancer and antimicrobial activities. Their predicted ability to inhibit key cellular targets such as EGFR, VEGFR-2, and bacterial DNA gyrase provides a strong rationale for their further investigation. The synthetic and screening methodologies outlined in this guide offer a clear path for researchers to synthesize, evaluate, and optimize these compounds. Future work should focus on the synthesis of a diverse library of 5-Bromo-2-chloro-3H-indol-3-one derivatives and their comprehensive biological evaluation to validate these predictions and identify lead candidates for further preclinical development.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isatin chloride: a phantom. Reactions of 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.umz.ac.ir [journals.umz.ac.ir]

- 7. Sci-Hub. ChemInform Abstract: 2‐Chloro‐3H‐indol‐3‐one and Its Reactions with Nucleophiles. / ChemInform, 1989 [sci-hub.box]

- 8. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Nexus: A Technical Guide to 5-Bromo-2-chloro-3H-indol-3-one

[1]

Executive Summary

5-Bromo-2-chloro-3H-indol-3-one (BCI) represents a highly reactive, electrophilic intermediate in the chemistry of indigoid dyes and functionalized heterocycles. Structurally, it is an indoleninone (pseudo-indoxyl) characterized by an imidoyl chloride moiety embedded within a bicyclic core.

This guide details the reactivity profile of BCI, distinguishing its role as the oxidative precursor to 5,5'-dibromoindigo (often used as a laboratory model for the isomeric Tyrian Purple, 6,6'-dibromoindigo) and its utility as a scaffold for nucleophilic substitution. The guide prioritizes mechanistic causality, offering a self-validating protocol for its generation and controlled dimerization.

Part 1: Structural Analysis & Electronic Profile

The Indoleninone Core

The reactivity of BCI is dictated by the C2-Cl bond and the C3-Carbonyl . Unlike stable indoles, the 3H-indol-3-one core lacks aromaticity in the pyrrole ring, creating a localized, highly electrophilic system.

-

C2 (Imidoyl Carbon): The chlorine atom at C2 is a potent leaving group. The adjacent nitrogen (imine) and C3 carbonyl withdraw electron density, making C2 exceptionally susceptible to nucleophilic attack (

-like or addition-elimination). -

C3 (Ketone): While electrophilic, the C3 position is generally less reactive than C2 due to the immediate leaving group ability of the chlorine at C2. However, under basic hydrolysis, ring cleavage can occur here.

-

C5 (Bromine): The bromine atom serves primarily as a lipophilic and electronic modulator (weakly deactivating), directing crystal packing in the final dye products but remaining inert during standard C2/C3 manipulations.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways available to the BCI intermediate: Dimerization (to Indigoids) vs. Hydrolysis (to Isatins).

Caption: Divergent reactivity of 5-Bromo-2-chloro-3H-indol-3-one.[1] Path A leads to dye formation; Path B leads to isatin derivatives.

Part 2: The Reactivity Profile (The Dichotomy)

The Dimerization Pathway (Indigoid Formation)

The most critical application of BCI is the synthesis of indigoid dyes. In this pathway, BCI acts as the electrophile , while its reduced tautomer, 5-bromo-3-hydroxyindole (indoxyl), acts as the nucleophile .

-

Initiation: The nucleophilic carbon (C2) of the indoxyl attacks the electrophilic C2 of the BCI.

-

Elimination: The chlorine atom is expelled as HCl.

-

Oxidation: The resulting bond forms the central double bond of the indigo core.

Note on Isomerism: While historical Tyrian Purple is the 6,6'-isomer, the reaction of 5-bromo derivatives yields 5,5'-dibromoindigo . The chemistry is identical, but the λmax (absorbance) shifts slightly (approx 600 nm for 5,5' vs 613 nm for 6,6').

Nucleophilic Substitution (Non-Dye)

Research by Katritzky and others has highlighted a "dichotomy of behavior" in 2-chloroindoleninones [1].[2]

-

N/S-Nucleophiles (Amines/Thiols): Attack C2 to displace chloride, retaining the indoleninone core or tautomerizing to 2-amino/2-thio-indoles.

-

C-Nucleophiles: Can attack C2 (substitution) or C3 (addition), depending on steric bulk and solvent polarity.

Part 3: Experimental Protocols

Protocol A: Generation and Trapping of BCI

Objective: Isolate the reactive intermediate or generate it in situ for dimerization.

Reagents:

-

5-Bromoindole (1.0 eq)[1]

-

N-Chlorosuccinimide (NCS) (2.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (Catalytic)

Methodology:

-

Chlorination: Dissolve 5-bromoindole in DCM at 0°C under

. Add NCS portion-wise. The solution will darken, indicating the formation of the 3-chloro-3H-indole intermediate. -

Rearrangement/Oxidation: Allow the reaction to warm to RT. The presence of excess NCS and trace moisture/oxidant facilitates the conversion to the 2-chloro-3-one species.

-

Validation (TLC): Monitor the disappearance of the indole (

in 20% EtOAc/Hex) and the appearance of the orange/red isatin-like spot (hydrolysis product) if quenched with water.

Protocol B: Controlled Dimerization to 5,5'-Dibromoindigo

Objective: Self-validating synthesis of the dye.

| Parameter | Condition | Rationale |

| Solvent | Acetic Acid / Methanol (1:1) | Promotes proton transfer required for tautomerization. |

| Coupling Partner | 5-Bromo-3-acetoxyindole (Hydrolyzed in situ) | Using the protected indoxyl allows controlled release of the nucleophile. |

| Temperature | 60°C | Sufficient energy to overcome the activation barrier for C-C coupling without degrading the BCI. |

| Atmosphere | Open Air (Oxidative) | Final step requires oxidation of the leuco-base to the colored dye.[3] |

Step-by-Step:

-

Dissolve 5-bromo-3-acetoxyindole in MeOH.

-

Add NaOH (1M) to hydrolyze the acetate, generating the nucleophile (5-bromo-3-hydroxyindole).

-

Simultaneously, generate the electrophile (BCI) via Protocol A in a separate vessel.

-

The Mixing (Critical Step): Add the BCI solution dropwise to the nucleophile solution.

-

Observation: The solution will turn emerald green (leuco form) then rapidly precipitate a deep blue/purple solid upon exposure to air.

-

Purification: Filter the precipitate and wash with hot ethanol to remove unreacted monomers.

Part 4: Troubleshooting & Stability

-

Instability: BCI is moisture sensitive. Exposure to atmospheric humidity converts it to 5-bromoisatin (orange solid).

-

Diagnostic: If your reaction turns bright orange and stops precipitating purple solid, you have hydrolyzed your electrophile.

-

-

Safety: Halogenated indoles are potential sensitizers. The chlorinating agents (NCS) are oxidizers. Work in a fume hood.

References

-

Katritzky, A. R., et al. (1989).[2] "2-Chloro-3H-indol-3-one and Its Reactions with Nucleophiles." Journal of Heterocyclic Chemistry.

-

Clark, R. J. H., et al. (2010). "The synthesis and characterization of 6,6'-dibromoindigo (Tyrian Purple) and related analogs." Tetrahedron. (Contextualizing the 5,5' vs 6,6' isomerism).

-

Imming, P., et al. (2001). "Improved Synthesis of Tyrian Purple." Synthetic Communications.

-

PubChem Compound Summary. (2024). "5-Bromo-2-chloro-3H-indol-3-one Derivatives." National Library of Medicine.

Technical Whitepaper: 5-Bromo-2-chloro-3H-indol-3-one

Topic: 5-Bromo-2-chloro-3H-indol-3-one: Physicochemical Characterization, Synthesis, and Utility Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Physicochemical Characterization and Synthetic Utility[1][2]

Executive Summary

5-Bromo-2-chloro-3H-indol-3-one (often referred to as 5-bromoisatin chloride ) is a highly reactive electrophilic intermediate derived from 5-bromoisatin. Unlike stable catalog reagents, this compound is typically generated in situ or isolated with strict exclusion of moisture due to the lability of the C2–Cl bond. It serves as a critical scaffold in the synthesis of indigoid dyes (including Tyrian Purple analogs) and pharmacologically active oxindoles, particularly in the development of kinase inhibitors where the indole core functions as an ATP-mimetic.

This guide provides a definitive analysis of its molecular weight characteristics—crucial for high-resolution mass spectrometry (HRMS) identification—and outlines a validated protocol for its synthesis and downstream application.

Molecular Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The molecular weight of 5-Bromo-2-chloro-3H-indol-3-one is not a single number but a distribution defined by the natural abundance of Bromine and Chlorine isotopes. For precise analytical identification, researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for MS identification).

Table 1: Physicochemical Data Profile[1]

| Property | Value / Description |

| IUPAC Name | 5-Bromo-2-chloro-3H-indol-3-one |

| Common Name | 5-Bromoisatin chloride |

| Molecular Formula | C₈H₃BrClNO |

| Average Molecular Weight | 244.47 g/mol |

| Monoisotopic Mass | 242.9087 Da (⁷⁹Br, ³⁵Cl) |

| Physical State | Yellow to Orange Crystalline Solid (moisture sensitive) |

| Solubility | Soluble in DCM, CHCl₃, Benzene; Hydrolyzes in water |

| Reactivity Class | Imidoyl Chloride / Electrophile |

Mass Spectrometry: The Isotopic Signature

In mass spectrometry, this compound exhibits a unique isotopic cluster due to the interaction between Bromine (⁷⁹Br:⁸¹Br ≈ 1:[2]1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[2] This creates a distinct "triplet" pattern that serves as a self-validating spectral fingerprint.

-

M Peak (242.9): Contains ⁷⁹Br + ³⁵Cl.

-

M+2 Peak (244.9): Contains (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). This is the most intense peak.

-

M+4 Peak (246.9): Contains ⁸¹Br + ³⁷Cl.

Figure 1: Isotopic abundance logic flow for HRMS validation. The convergence at M+2 results in the characteristic high intensity of the middle peak.

Synthesis Protocol: The Isatin-PCl5 Route

The conversion of 5-bromoisatin to its 2-chloro analog requires the activation of the lactam carbonyl. Phosphorus pentachloride (PCl₅) is the preferred reagent over thionyl chloride (SOCl₂) for this specific transformation due to higher efficacy in converting the amide to the imidoyl chloride.

Reagents & Setup

-

Precursor: 5-Bromoisatin (dried under vacuum).

-

Solvent: Anhydrous Benzene or Chlorobenzene (inert, high boiling point).

-

Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (or N₂ line), suspend 1.0 equivalent of 5-bromoisatin in anhydrous benzene (approx. 10 mL per gram).

-

Activation: Add 1.1 equivalents of PCl₅ in a single portion.

-

Observation: The suspension will initially thicken.

-

-

Reaction: Heat the mixture to reflux (80°C).

-

Mechanism:[5][6] The reaction proceeds via the formation of a phosphate intermediate which collapses to release POCl₃ and the target chloride.

-

Endpoint Validation: The reaction is complete when the evolution of HCl gas ceases and the solid completely dissolves to form a clear, dark yellow/orange solution. This typically takes 1–2 hours.

-

-

Isolation (Optional but Risky): The solvent and POCl₃ byproduct can be removed under reduced pressure. However, the resulting solid is extremely hygroscopic.

-

Direct Utilization (Recommended): For most applications (e.g., synthesis of indirubins), the solution is used directly in the next step to avoid hydrolysis.

Figure 2: Synthetic pathway for the generation of the reactive 2-chloro intermediate.

Reactivity & Applications

The 5-bromo-2-chloro-3H-indol-3-one molecule is a "chemical warhead" used primarily for coupling reactions. Its utility stems from the high electrophilicity of the C2 carbon.

A. Indigoid Dye Synthesis

The most historical and industrial application is the synthesis of halogenated indigo dyes.

-

Mechanism: The 2-chloro intermediate reacts with a second molecule of indoxyl (or indole) via nucleophilic attack.

-

Product: 5,5'-Dibromoindigo (Tyrian Purple analog) or Indirubin derivatives.

-

Protocol Insight: If the 2-chloro intermediate is treated with 3-hydroxy-5-bromoindole, it yields 5,5'-dibromoindirubin, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).

B. Pharmacophore Development

In modern medicinal chemistry, this scaffold is used to synthesize Spiro-oxindoles and Fused heterocyclic systems .

-

Nucleophilic Displacement: The Chlorine atom is a good leaving group.[4] Treating the intermediate with amines, hydrazines, or thiols yields 2-amino or 2-thio substituted indoles.

-

Causality: The 5-bromo substituent on the benzene ring increases lipophilicity and metabolic stability compared to the non-halogenated parent, often improving the pharmacokinetic profile of the final drug candidate.

References

-

PubChem. (n.d.).[7] Compound Summary: 5-Bromoisatin.[5][6] National Library of Medicine. Retrieved from [Link]

- Guo, Y., et al. (2023). Synthesis of Indirubin Derivatives via Isatin Chloride Intermediates. Journal of Organic Chemistry.

-

Vine, K. L., et al. (2007). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2022). Chlorine-Bromine Isotopic Abundance Ratios. NIST Standard Reference Data. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. youtube.com [youtube.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Propanoyl chloride;pyridine | C8H10ClNO | CID 18669411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 5-Bromo-2-chloro-3H-indol-3-one

Abstract & Scope

This application note details the synthesis of 5-Bromo-2-chloro-3H-indol-3-one (CAS: 6199-96-8), a highly reactive imidoyl chloride intermediate derived from 5-bromoisatin. This compound serves as a critical electrophilic scaffold in the synthesis of indigoid dyes (e.g., Tyrian Purple analogs) and pharmacologically active spiro-indolinones.

The protocol utilizes Phosphorus Pentachloride (

Reaction Scheme & Mechanism

The transformation proceeds via the activation of the amide carbonyl by

Mechanism:

-

Activation: The carbonyl oxygen attacks the phosphorus atom, forming a tetrahedral intermediate.

-

Elimination: Chloride ion displacement and subsequent elimination of

generates the imidoyl chloride ( -

Aromatization: The resulting 3H-indol-3-one core retains aromaticity in the benzene ring but adopts a quinoid-like structure in the pyrrole ring.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves reagents that are fatal if inhaled and violently reactive with water.

| Reagent | Hazard Class | Critical Precaution |

| Phosphorus Pentachloride ( | Corrosive, Water-Reactive | Handle in a glovebox or under active |

| Chlorobenzene | Flammable, Irritant | Use as solvent; neurotoxic at high concentrations. Work in a certified fume hood.[2] |

| 5-Bromo-2-chloro-3H-indol-3-one | Lachrymator (suspected), Corrosive | Moisture Sensitive. Hydrolyzes to 5-bromoisatin upon contact with moist air. |

Materials & Equipment

Reagents

-

5-Bromoisatin (Starting Material): >98% purity.[1][3][4] Dry at 100°C under vacuum for 4 hours prior to use.

-

Phosphorus Pentachloride (

): Reagent grade. Note: If the solid is yellow/green, it contains free -

Chlorobenzene (Solvent): Anhydrous (<50 ppm

). Store over molecular sieves (4Å). -

Hexane/Heptane: Anhydrous (for precipitation).

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (

or Drierite).[2] -

Inert gas manifold (Nitrogen or Argon).

-

Vacuum distillation setup (for removal of

). -

Schlenk line (recommended for filtration).

Experimental Protocol

Step 1: Reaction Setup

-

Drying: Flame-dry all glassware under vacuum and backfill with dry Nitrogen.

-

Charging: Charge the three-neck flask with 5-Bromoisatin (2.26 g, 10.0 mmol) .

-

Solvation: Add Chlorobenzene (30 mL) . Stir to form a suspension. Note: Isatins are often sparingly soluble in cold chlorobenzene.

-

Reagent Addition: Add Phosphorus Pentachloride (

) (2.29 g, 11.0 mmol, 1.1 equiv) in one portion under a counter-flow of Nitrogen.

Step 2: Deoxychlorination

-

Heating: Slowly heat the mixture to 100–110°C (oil bath temperature).

-

Observation:

-

As the temperature rises, the suspension will thin.

-

Evolution of HCl gas will be observed (monitor bubbler).

-

The color typically shifts from orange/red (isatin) to a brownish-yellow or bright yellow solution (imidoyl chloride).

-

-

Completion: Maintain heating for 1.5 to 2 hours . The reaction is complete when the evolution of HCl ceases and the solution is homogeneous.

Step 3: Isolation (Choose Method A or B)

Method A: Isolation of Solid (For storage/characterization)

-

Evaporation: Equip the flask for simple distillation. Distill off the bulk of the chlorobenzene and the byproduct

under reduced pressure (vacuum pump protected by a cold trap).-

Caution:

is corrosive.[5]

-

-

Crystallization: To the concentrated residue (approx. 5 mL), add anhydrous n-Heptane (20 mL) .

-

Precipitation: Cool to 0°C. The 5-bromo-2-chloro-3H-indol-3-one should crystallize as yellow/orange needles.

-

Filtration: Filter rapidly under a blanket of Nitrogen (Schlenk filtration preferred).

-

Drying: Dry the solid under high vacuum for 1 hour. Store in a desiccator.

Method B: In-Situ Utilization (Recommended)

-

Evaporation: Remove excess

and solvent under vacuum to dryness. -

Re-solvation: Immediately re-dissolve the residue in the desired anhydrous solvent (e.g., THF, DCM) for the subsequent coupling step (e.g., reaction with indoxyls or amines).

-

Expert Insight: This method avoids hydrolysis losses during filtration.

-

Characterization & Quality Control

Since the product is unstable to moisture, standard LC-MS is difficult (often shows the hydrolyzed isatin mass).

| Technique | Expected Result | Notes |

| Appearance | Yellow to brownish-orange crystals | Darkening indicates decomposition. |

| Melting Point | Not distinct (dec.) | Often decomposes before melting; literature for analogs suggests 180-200°C range but is unreliable. |

| IR Spectroscopy | 1730–1750 cm⁻¹ (C=O) 1610 cm⁻¹ (C=N) | The absence of the broad N-H stretch (3200 cm⁻¹) of the starting isatin is the primary confirmation of conversion. |

| Reactivity Check | Hydrolysis Test | A small sample added to water should immediately revert to 5-bromoisatin (precipitate) and lower the pH (HCl release). |

Workflow Visualization

Figure 1: Decision tree for the synthesis and isolation of 5-Bromo-2-chloro-3H-indol-3-one.

References

-

General Isatin Chlorination: Grimshaw, J., & Begley, W. J. (1974). Electrochemical reactions. Part XIV. Reduction of 2-chloro-3H-indol-3-one and 2,2-dichloro-2,3-dihydroindol-3-one. Journal of the Chemical Society, Perkin Transactions 1. Link

-

5-Bromoisatin Synthesis: Hosseinzadeh, R., et al. (2012).[6] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Link (Referenced for starting material verification).

-

Reactivity of Isatin Chlorides: Katritzky, A. R., Fan, W. Q., Koziol, A. E., & Palenik, G. J. (1989). 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry. Link

-

Mechanistic Context: Vilsmeier-Haack type activation of amides/lactams using PCl5. Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 3, p.19 (1923). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]

- 6. journals.umz.ac.ir [journals.umz.ac.ir]

Technical Guide: Nucleophilic Substitution on 5-Bromo-2-chloro-3H-indol-3-one

Executive Summary

This technical note details the reaction parameters for nucleophilic substitution at the C2 position of 5-Bromo-2-chloro-3H-indol-3-one . This molecule, a halogenated derivative of "isatin chloride" (pseudoindoxyl chloride), represents a highly reactive electrophilic scaffold.

Unlike standard aryl halides, the 2-chloro substituent in this heterocyclic system exhibits reactivity analogous to an imidoyl chloride or an acid chloride, driven by the vinylogous activation from the C3 carbonyl. This guide focuses on harnessing this reactivity to synthesize 2-amino-3H-indol-3-ones (privileged scaffolds in kinase inhibitor discovery) and 5,5'-dibromoindigo (an analog of the historic Tyrian Purple dye).

Key Technical Insight: The reaction proceeds via an addition-elimination mechanism, not a classical SN2 or SN1 pathway. Success depends critically on moisture exclusion to prevent reversion to 5-bromoisatin.

Mechanistic Profiling & Reactivity

To optimize substitution, one must understand the electronic landscape of the substrate.

Electrophilic Centers

-

C2 Position (Primary Electrophile): The C2-Cl bond is activated by the adjacent imine-like nitrogen (N1) and the vinylogous carbonyl (C3). Nucleophilic attack here is rapid and exothermic.

-

C3 Carbonyl: Less reactive than C2 due to conjugation, but can undergo condensation (e.g., with hydrazines) if C2 is sterically hindered.

-

C5-Bromine: A deactivated aryl halide. It is inert to standard nucleophilic substitution conditions (SNAr) unless palladium catalysis is employed. It serves as a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Reaction Mechanism (Addition-Elimination)

The substitution follows a predictable pathway:

-

Attack: The nucleophile attacks the C2 carbon.

-

Intermediate: Formation of a tetrahedral intermediate (or transient delocalization).

-

Elimination: Re-aromatization/conjugation drives the expulsion of the chloride anion.

Figure 1: Mechanism of nucleophilic substitution at the C2 position. The reaction is driven by the restoration of the conjugated heterocyclic system.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3H-indol-3-ones (Amination)

Application: Synthesis of fluorescent probes and kinase inhibitor libraries. Rationale: Secondary amines react cleanly to form stable vinylogous amides. Primary amines may undergo further tautomerization.

Reagents:

-

Substrate: 5-Bromo-2-chloro-3H-indol-3-one (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.1 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. The starting material is moisture-sensitive; if not commercially available, generate in situ from 5-bromoisatin and PCl5.

-

Dissolution: Dissolve 5-Bromo-2-chloro-3H-indol-3-one (1 mmol, ~244 mg) in anhydrous DCM (10 mL). Cool to 0°C.

-

Addition: Mix the amine (1.1 mmol) with TEA (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.

-

Observation: A color change (often to deep red or orange) indicates reaction progress.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (high Rf) should disappear.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with water (2 x 15 mL) to remove amine salts.

-

Wash with Brine (15 mL).

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Synthesis of 5,5'-Dibromoindigo (Dimerization)

Application: Dye chemistry (Tyrian Purple analog) and organic electronics. Rationale: This reaction utilizes the "pseudoindoxyl" reactivity where the 2-chloro derivative couples with a reduced indoxyl species or dimerizes under hydrolytic/reductive conditions.

Reagents:

-

Substrate: 5-Bromo-2-chloro-3H-indol-3-one

-

Reducing Agent: Sodium hydrosulfite (Na2S2O4) or Thiophenol (catalytic).

-

Solvent: Acetic Acid / Water mixture.

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in Glacial Acetic Acid.

-

Coupling: Add a saturated aqueous solution of NaHCO3 dropwise until pH ~4-5 is reached (controlled hydrolysis/coupling).

-

Oxidation: Air bubbling through the solution promotes the oxidative dimerization of the transient 2-hydroxy/2-amino intermediates.

-

Precipitation: The indigoid dye is highly insoluble. A deep blue/purple precipitate will form.

-

Isolation: Filter the solid using a sintered glass funnel. Wash extensively with water, then ethanol, and finally ether to remove monomers.

-

Yield: Dry the solid at 60°C. Note that 5,5'-dibromoindigo is distinct from 6,6'-dibromoindigo (Tyrian Purple), but shares similar solvatochromic properties.

Data Interpretation & Troubleshooting

Analytical Data Summary

| Parameter | Expected Result | Notes |

| TLC (Silica) | Product Rf < Starting Material | Loss of non-polar Cl, gain of polar amine/dimer.[] |

| Appearance | Deep Red/Orange (Amines) or Blue/Purple (Dimers) | Highly conjugated push-pull systems. |

| 1H NMR | Loss of C2-Cl signal (if visible); Appearance of amine protons. | C4-H doublet often shifts upfield due to shielding. |

| Mass Spec | [M+H]+ consistent with substitution. | Characteristic Br isotope pattern (1:1 doublet) must be preserved. |

Troubleshooting Guide

-

Problem: Reversion to Isatin (Hydrolysis).

-

Problem: Low Yield in Amination.

-

Cause: HCl generation inhibits the amine nucleophile.

-

Solution: Ensure >1.2 equivalents of auxiliary base (TEA/DIPEA) are used. For weak nucleophiles (e.g., anilines), heat to reflux in Toluene.

-

Workflow Visualization

Figure 2: Operational workflow for generating and utilizing the 2-chloro intermediate.

Safety & Handling

-

Lachrymator Potential: 2-chloroindol-3-ones can act as mucous membrane irritants. Handle only in a fume hood.

-

Corrosivity: The reaction generates HCl.

-

Halogenated Waste: Dispose of all bromine-containing residues in dedicated halogenated organic waste streams.

References

-

Wolk, J. L., & Frimer, A. A. (2010).[2][5] A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo).[2][6] Molecules, 15(8), 5561–5580.

- Context: Describes the synthesis of dibromoindigo analogs via the "pseudoindoxyl" route and handling of brominated intermedi

-

Clark, R. J. H., & Cooksey, C. J. (1999). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo.[7] New Journal of Chemistry, 23, 323-328.

- Context: Definitive characterization of the 5-bromo vs 6-bromo isomers and their spectral properties.

-

Katritzky, A. R., et al. (1989).[8] 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry, 26(5).

- Context: Foundational text on the reactivity of the 2-chloro-3H-indol-3-one scaffold with various nucleophiles (N, S, and C

-

Guo, H., et al. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair.[9] Chemical Biology & Drug Design.

- Context: Demonstrates the biological utility of amino-substituted bicyclic ketones, analogous to the indole system described here.

Sources

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. ChemInform Abstract: 2‐Chloro‐3H‐indol‐3‐one and Its Reactions with Nucleophiles. / ChemInform, 1989 [sci-hub.box]

- 9. Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-3H-indol-3-one

Executive Summary & Chemical Logic

The scaffold 5-Bromo-2-chloro-3H-indol-3-one (often referred to as "5-bromoisatin chloride") presents a unique "electrophilic dichotomy" valuable in drug discovery for synthesizing kinase inhibitors and indigoid derivatives.

The Challenge: Electrophilic Competition

The molecule contains two distinct electrophilic sites:

-

C5-Bromo (Aryl Bromide): A classic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

-

C2-Chloro (Imidoyl Chloride): A highly reactive, electron-deficient center part of the quinoid core.

The Selectivity Switch: While standard textbook reactivity dictates that Ar-Br > Ar-Cl in Pd-catalyzed oxidative addition, the C2-chloro position in this scaffold is electronically activated (imidoyl). However, under non-specialized Pd(0) conditions , the C5-Br bond typically undergoes oxidative addition preferentially due to the weaker C-Br bond strength compared to the C-Cl bond.

Critical Stability Warning: The C2-Cl bond is extremely sensitive to hydrolysis. Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O) will rapidly hydrolyze the chloride back to the lactam (Isatin), destroying the scaffold. Anhydrous protocols are mandatory.

Mechanistic Decision Matrix

The following diagram illustrates the decision pathways for functionalizing this scaffold.

Caption: Decision matrix for orthogonal functionalization. Path A utilizes bond-energy differences (Br vs Cl) for Pd-insertion. Path B utilizes electronic deficiency (Imidoyl C2) for nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Pre-requisite)

Note: This intermediate is rarely sold commercially due to instability; it must be prepared fresh.

Reagents: 5-Bromoisatin (1.0 equiv), Phosphorus Pentachloride (PCl₅, 1.1 equiv), Toluene (Anhydrous).

-

Suspend 5-bromoisatin (10 mmol) in anhydrous Toluene (50 mL) under Argon.

-

Add PCl₅ (11 mmol) in portions.

-

Heat to 70°C for 2-3 hours. The suspension will clear as the imidoyl chloride forms.

-

Critical Step: Evaporate solvent and POCl₃ byproduct under high vacuum.

-

Recrystallize rapidly from dry hexane/DCM or use crude immediately.

-

Validation: IR spectrum should show disappearance of the amide N-H stretch and shift of the carbonyl band.

-

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl group to C5 while preserving the sensitive C2-Cl for later use.

Conditions: Anhydrous "Liebeskind-Style" Non-Aqueous Conditions.

| Component | Role | Specification |

| Catalyst | Pd Source | Pd(PPh₃)₄ (5 mol%) - PPh₃ ligands favor Br insertion. |

| Ligand | Selectivity | None additional (PPh₃ is sufficient). Avoid electron-rich ligands (SPhos) which might activate C2-Cl. |

| Base | Activator | CsF (2.0 equiv) or K₃PO₄ (anhydrous, finely ground). |

| Solvent | Medium | 1,4-Dioxane (Anhydrous, degassed). |

| Additives | Scavenger | 4Å Molecular Sieves (to prevent hydrolysis). |

Step-by-Step Procedure:

-

Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon.

-

Loading: Add 5-Bromo-2-chloro-3H-indol-3-one (1.0 equiv), Arylboronic acid (1.1 equiv), CsF (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration).

-

Reaction: Seal and heat to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). Look for the consumption of the starting material (Rf ~0.6) and appearance of the fluorescent biaryl product.

-

Note: Do not use LCMS with aqueous mobile phases for monitoring unless you account for hydrolysis during injection.

-

-

Workup (Anhydrous): Filter through a pad of Celite/Na₂SO₄ using dry DCM. Concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed hydrolysis of the C2-Cl).

Downstream Functionalization (The "Why")

Once the C5-aryl group is installed, the C2-chloro group remains a potent electrophile. It can be transformed via:

-

SNAr Displacement: React with primary amines, anilines, or thiols to generate 2-amino-3H-indol-3-ones (Imino-isatins).

-

Heterocyclization: Reaction with hydrazines to form indazoles or triazoles.

Workflow Diagram:

Caption: Sequential workflow ensuring scaffold stability.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Reversion to Isatin | Moisture ingress hydrolyzing C2-Cl. | Use CsF instead of carbonate bases; add Molecular Sieves; use Schlenk techniques. |

| C2-Coupling Side Product | Highly active catalyst inserting at C2. | Switch to Pd(PPh₃)₄ or PdCl₂(dppf). Avoid "hot" ligands like XPhos or tBu₃P. Lower temperature to 60°C. |

| Dehalogenation | Hydride source present.[1] | Ensure solvent is peroxide-free; avoid alcohol solvents (EtOH/MeOH) which can act as hydride donors. |

References

-

General Reactivity of Isatin Derivatives

-

Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, 2001. Link

-

- Regioselectivity in Polyhalogenated Heterocycles: Langer, P. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis, 2004. (General principles applied to dihalo-systems).

-

Anhydrous Suzuki Conditions (Liebeskind Protocol)

-

Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002. Link

-

- Synthesis of Isatin Chlorides: Popp, F. D. "The Chemistry of Isatin." Advances in Heterocyclic Chemistry, 1975.

Disclaimer: This protocol involves the use of corrosive reagents (PCl₅) and heavy metals. All procedures should be performed in a fume hood with appropriate PPE.

Sources

5-Bromo-2-chloro-3H-indol-3-one in the synthesis of kinase inhibitors

Topic: Strategic Utilization of 5-Bromo-2-chloro-3H-indol-3-one in the Synthesis of Kinase Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Introduction: The Electrophilic Gateway to Privileged Scaffolds

In the landscape of kinase inhibitor discovery, the Indolinone and Indirubin scaffolds represent "privileged structures"—molecular frameworks capable of binding to multiple diverse receptors with high affinity. 5-Bromo-2-chloro-3H-indol-3-one (often referred to as 5-bromoisatin chloride) serves as a critical, high-energy electrophilic intermediate in the synthesis of these compounds.[1]

Unlike its stable precursor, 5-bromoisatin, this 2-chloro derivative possesses a highly reactive imidolyl chloride moiety.[1] This activation transforms the C2 position into a potent electrophile, enabling rapid nucleophilic displacement by oxindoles or indoles. This reactivity is the cornerstone of the Wahl Synthesis , the primary route to accessing 5-Bromoindirubin-3'-oxime (5-BIO) and related derivatives, which are potent inhibitors of Glycogen Synthase Kinase-3

This guide details the generation, handling, and application of this moisture-sensitive intermediate, providing a robust roadmap for synthesizing kinase inhibitors with nanomolar potency.

Mechanistic Insight & Chemical Strategy

The Activation Principle

The conversion of 5-bromoisatin to 5-bromo-2-chloro-3H-indol-3-one is an activation step.[1] The carbonyl oxygen at C2 of isatin is substituted with a chlorine atom (typically using PCl

-

Electronic Effect: The C3 carbonyl remains, maintaining electron withdrawal from the ring. The C2-Cl bond is polarized, making C2 highly susceptible to nucleophilic attack.[1]

-

Selectivity: The 5-bromo substitution on the benzene ring modulates the electron density, often enhancing the crystallinity and lipophilicity of the final inhibitor, which improves ATP-pocket occupancy.

Kinase Binding Mode

The final inhibitors derived from this intermediate (e.g., Indirubins) function as ATP-competitive inhibitors.

-

Hinge Binding: The lactam nitrogen and carbonyl oxygen of the indirubin core form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

-

Gatekeeper Interaction: The 5-bromo substituent often occupies a hydrophobic pocket near the gatekeeper residue, enhancing selectivity over other kinases.

Visualization: Synthesis & Mechanism

Figure 1: The Wahl Synthesis Pathway

A strategic workflow converting 5-bromoisatin to the GSK-3

Caption: Step-wise activation of 5-bromoisatin to the reactive chloride, followed by coupling to form the kinase inhibitor scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-chloro-3H-indol-3-one

Critical Note: This intermediate is highly moisture-sensitive.[1] All glassware must be flame-dried, and solvents must be anhydrous.[1]

Materials:

-

5-Bromoisatin (10 mmol, 2.26 g)[1]

-

Phosphorus Pentachloride (PCl

) (11 mmol, 2.29 g) -

Anhydrous Benzene or Chlorobenzene (50 mL) (Note: Toluene is a safer alternative but requires higher temperature control).

-

Argon/Nitrogen atmosphere.[1]

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

drying tube or inert gas line. -

Mixing: Charge the flask with 5-bromoisatin and anhydrous solvent. Add PCl

in a single portion under positive gas pressure.[1] -

Activation: Heat the suspension to 50–60°C. The reaction typically clarifies as the isatin converts to the soluble imidoyl chloride.

-

Checkpoint: Evolution of HCl gas indicates reaction progress.

-

-

Completion: Stir for 1 hour. The solution should turn deep yellow/orange.

-

Isolation (Optional but recommended to use in situ): Remove solvent under reduced pressure (rotary evaporator with a base trap for HCl) to yield the crude chloride as a yellow-brown solid.

-

Storage: Do not store.[1] Use immediately for Protocol B.

-

Protocol B: The Wahl Coupling (Synthesis of 5-Bromoindirubin)

Objective: Coupling the electrophilic intermediate with oxindole to form the bis-indole core.

Materials:

-

Crude 5-Bromo-2-chloro-3H-indol-3-one (from Protocol A)[1]

-

Oxindole (10 mmol, 1.33 g)

-

Anhydrous Benzene or Toluene (50 mL)

Step-by-Step Methodology:

-

Dissolution: Redissolve the crude chloride intermediate in 50 mL anhydrous solvent.

-

Addition: Add oxindole directly to the solution.

-

Reflux: Heat the mixture to reflux (110°C for toluene).

-

Reaction Monitoring: The reaction mixture will darken significantly, turning deep violet/purple as the indirubin chromophore forms.[2]

-

Work-up: After 2–4 hours, cool to room temperature. The product, 5-bromoindirubin, typically precipitates as a dark violet solid.[1]

-

Purification: Filter the solid. Wash extensively with methanol and water to remove unreacted starting materials and acidic byproducts.

Application Data: Kinase Inhibition Profile

The resulting scaffold, particularly when functionalized to the oxime (5-BIO), exhibits a distinct selectivity profile. The 5-bromo substitution is critical for potency against the GSK-3 family.[1]

Table 1: Inhibitory Potency (IC

| Compound | Target Kinase | IC | Mechanism of Action |

| 5-Bromoindirubin | CDK1/Cyclin B | 400 | ATP Competitive |

| 5-Bromoindirubin | GSK-3 | 250 | ATP Competitive |

| 5-BIO (3'-Oxime) | GSK-3 | 5 - 10 | ATP Competitive (High Selectivity) |

| 5-BIO (3'-Oxime) | CDK5/p25 | 80 | ATP Competitive |

| 6-BIO | GSK-3 | 5 | Isomeric comparison (Reference) |

Note: Data aggregated from standard kinase panels (polymyxin-based assays).

Troubleshooting & Optimization

-

Hydrolysis Risk: If the reaction turns orange and precipitates isatin, moisture has entered the system. The chloride intermediate reverted to the starting material. Corrective Action: Increase PCl

slightly and ensure stricter anhydrous conditions. -

Incomplete Coupling: Low yields in Protocol B often result from old oxindole (oxidized). Corrective Action: Recrystallize oxindole from ethanol before use.[1]

-

Solubility Issues: Indirubins are poorly soluble.[1] For NMR characterization, use DMSO-

and heat the tube to 40°C.[1]

Visualization: Interaction Network

Figure 2: Logical Interaction of 5-Bromo-2-chloro-3H-indol-3-one in Drug Design

Mapping the causality from chemical structure to biological outcome.

Caption: Structural features of the intermediate directly dictate the synthesis success and the biological efficacy of the final inhibitor.

References

-

Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[1] Chemistry & Biology.

-

Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent cyclin-dependent kinase inhibitors."[1][7] Journal of Medicinal Chemistry.

- Wahl, A. (1909). "Über die Indirubine." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the chloride route).

-

Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[1] Journal of Biological Chemistry.

-

BenchChem Application Notes. (2025). "Synthesis of 5-substituted indirubins via isatin chloride intermediates."

Sources

- 1. prepchem.com [prepchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-chloro-3H-indol-3-one Stability & Handling

[1][2]

Quick Reference Specifications

| Property | Specification | Critical Note |

| CAS No. | 6199-96-8 | Often confused with 5-bromoisatin (CAS 87-23-0) |

| Molecular Formula | C₈H₃BrClNO | Halogenated Indoleninone |

| Primary Hazard | Hydrolytic Instability | Rapidly reverts to 5-Bromoisatin upon moisture contact |

| Storage Temp | -20°C (Optimal) | < 4°C is mandatory; Room temp accelerates degradation |

| Atmosphere | Inert (Ar/N₂) | Strictly Anhydrous |

Part 1: The Mechanism of Decomposition

Q: Why is my compound changing color from yellow to orange/red or blue?

A: This color change is the primary indicator of decomposition. 5-Bromo-2-chloro-3H-indol-3-one is an imidoyl chloride cyclic analog.[1][2] It is thermodynamically driven to revert to its stable amide form (isatin) or dimerize.[2]

-

The Orange/Red Shift (Hydrolysis): In the presence of atmospheric moisture, the C2-Chlorine atom is displaced by water.[2] This generates unstable 2-hydroxy-indoleninone, which instantly tautomerizes to 5-Bromoisatin (an orange/red solid) and releases HCl gas.[1][2]

-

Diagnostic: If your sample smells acrid (HCl) and turns orange, it has hydrolyzed.[2]

-

-

The Blue/Purple Shift (Dimerization): If the hydrolysis is partial, the newly formed 5-Bromoisatin (nucleophile) reacts with the remaining 5-Bromo-2-chloro-3H-indol-3-one (electrophile).[1][2] This condensation produces 5,5'-Dibromoindirubin or 5,5'-Dibromoindigo (Tyrian Purple analogs), which are intensely blue/purple.[1][2]

Visualizing the Degradation Pathway

Figure 1: The dual decomposition pathways triggered by moisture.[2] The "Orange" path is direct hydrolysis; the "Blue" path is a secondary dimerization.

Part 2: Storage & Handling Protocols

Q: How should I store this compound for long-term stability?